molecular formula C8H3F6NO2 B1333550 2,5-Bis(trifluoromethyl)nitrobenzene CAS No. 320-88-7

2,5-Bis(trifluoromethyl)nitrobenzene

Cat. No.: B1333550
CAS No.: 320-88-7
M. Wt: 259.1 g/mol
InChI Key: BZKVUOHHNCMTLH-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)nitrobenzene is an organic compound with the molecular formula C8H3F6NO2. It is characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is known for its pale yellow to yellow color and is sensitive to light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene typically involves the nitration of 1,4-Bis(trifluoromethyl)benzene. The nitration process uses nitric acid in a solvent that includes sulfuric acid or fuming sulfuric acid. The reaction conditions are mild, and the process yields the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of readily available industrial materials and easily handleable substances ensures high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(trifluoromethyl)nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)nitrobenzene involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(trifluoromethyl)nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups and a nitro group in the 2,5-positions enhances its reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

2-nitro-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)15(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKVUOHHNCMTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370100
Record name 2,5-Bis(trifluoromethyl)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-88-7
Record name 2,5-Bis(trifluoromethyl)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nitro-2,5-bis(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A process of nitrating 1,4-bis(trifluoromethyl)benzene by means of 100 mass % nitric acid at from 90 to 105° C. by using 24% fuming sulfuric acid as a solvent to obtain 2,5-bis(trifluoromethyl)nitrobenzene in a yield of 35% (J. Amer. Chem. Soc., 75, 4967 (1953)).
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Synthesis routes and methods II

Procedure details

1,4-Bis(trifluoromethyl)benzene (10.06 g, 47 mmol) in fuming sulfuric acid (20 g) was cooled to 0° C. Fuming nitric acid (8 g) was added cautiously. The mixture was heated to 100° C. and stirred for 1 hour. A mixture of fuming nitric acid (6 g) and fuming sulfuric acid (12 g) was added, and the mixture was heated to 110° C. and stirred for 6 hours. After cooling to r.t., the mixture was poured into ice water (150 g) cautiously, and extracted with chloroform (100 mL×3). The combined organic layers were washed with water (100 mL×2), 10% sodium hydroxide aqueous solution (100 mL×2), and then water (100 mL×2). The resulting organic layers were dried over sodium sulfate, filtered, and concentrated to afford 2-nitro-1,4-bis(trifluoromethyl)benzene as an oil (3.3 g).
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10.06 g
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6 g
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12 g
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ice water
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150 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the described method for producing 2,5-bis(trifluoromethyl)nitrobenzene?

A1: The research papers outline a novel method for synthesizing this compound, a valuable chemical intermediate. The key advantage of this method is its high yield and reliance on readily available starting materials: 1,4-bis(trifluoromethyl)benzene and nitric acid [, ]. The reaction proceeds under relatively mild conditions using a concentrated sulfuric acid or oleum solvent [, ]. This approach offers a more efficient and practical alternative compared to previous methods, potentially impacting industrial production.

Q2: What are the key reaction parameters influencing the synthesis of this compound?

A2: The papers emphasize the importance of specific reaction conditions for optimal yield. The concentration of sulfuric acid plays a critical role: using sulfuric acid with a concentration between 91% and 100% by weight, or oleum with a sulfur trioxide concentration above 0% and up to 20% by weight, is crucial for successful synthesis [, ]. These specific conditions likely influence the reactivity of the reactants and minimize unwanted side reactions, leading to the high yields observed. Further research could investigate the specific mechanistic role of the acid concentration.

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